2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one
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Overview
Description
2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C11H10F2OS and a molecular weight of 228.26 g/mol . This compound is characterized by the presence of a cyclopentanone ring substituted with a 3,4-difluorophenylsulfanyl group. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 3,4-difluorothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with different enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one: Similar structure but with different fluorine substitution pattern.
2-[(3,4-Difluorophenyl)thio]cyclopentan-1-one: Similar compound with a thioether linkage instead of a sulfanyl group.
Uniqueness
2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a sulfanyl group.
Properties
Molecular Formula |
C11H10F2OS |
---|---|
Molecular Weight |
228.26 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H10F2OS/c12-8-5-4-7(6-9(8)13)15-11-3-1-2-10(11)14/h4-6,11H,1-3H2 |
InChI Key |
ALYTWLYZSUEKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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